molecular formula C9H19ClN2O B139352 4-(3-Chloropropyl)-1-piperazineethanol CAS No. 57227-28-8

4-(3-Chloropropyl)-1-piperazineethanol

Cat. No. B139352
CAS RN: 57227-28-8
M. Wt: 206.71 g/mol
InChI Key: PPXLQETZAQHSSL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and any other notable chemical properties.


Scientific Research Applications

Structural and Electronic Properties

4-(3-Chloropropyl)-1-piperazineethanol has been explored for its structural, electronic, and biological properties through both theoretical and experimental investigations. A study detailed the facile synthesis of a related compound, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, highlighting its potential in drug development. This research emphasized its crystallization in a monoclinic crystal system and provided insights into its molecular electrostatic potential surface, HOMO-LUMO energy gap, and various chemical properties. Molecular docking studies suggested its activity against prostate-specific membrane protein, with significant binding energy and hydrophobic interactions, indicating its potential in cancer treatment, particularly against prostate cancer (Bhat et al., 2018).

Synthesis and Analytical Characterization

Several studies have focused on the synthesis and characterization of 4-(3-Chloropropyl)-1-piperazineethanol and its derivatives. For instance, synthesis methodologies have been developed to yield 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride with a considerable overall yield. These synthetic routes contribute to the compound's accessibility for further research and potential applications in medicinal chemistry (S. Mai, 2005). Another study presented a detailed analysis of its crystal structure, providing a foundation for understanding its chemical and physical behavior, which is crucial for its application in drug design and development (Bhat et al., 2016).

Environmental and Hazardous Material Detection

Research into the environmental applications of 4-(3-Chloropropyl)-1-piperazineethanol has led to the development of novel sensors. One such innovative approach involves the synthesis of fumed-propyl-piperazine-trichlorotriazine (fumed-Pr-Pi-TCT) for the specific detection of cyanide ions in aqueous media. This research highlights the potential of using derivatives of 4-(3-Chloropropyl)-1-piperazineethanol for environmental monitoring and the detection of hazardous materials, showcasing its versatility beyond pharmaceutical applications (Afshar et al., 2022).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-[4-(3-chloropropyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClN2O/c10-2-1-3-11-4-6-12(7-5-11)8-9-13/h13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXLQETZAQHSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282646
Record name 4-(3-Chloropropyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloropropyl)-1-piperazineethanol

CAS RN

57227-28-8
Record name 4-(3-Chloropropyl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57227-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chloropropyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperazineethanol, 4-(3-chloropropyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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